Methopterine-d3

Description

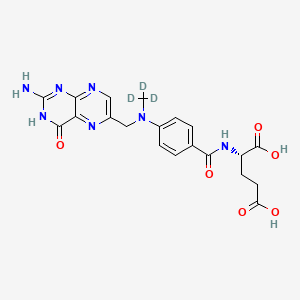

Methopterine-d3 is a deuterated analog of methotrexate, a well-known antifolate and immunosuppressive agent. Its molecular formula is C20H18D3N7O6, with a molecular weight of 458.44 g/mol (PA STI 061720). The compound features three deuterium atoms replacing hydrogen atoms, typically in methyl or aromatic positions, to enhance stability and reduce metabolic degradation. This compound is primarily utilized as a stable isotope-labeled internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve accuracy in drug metabolism and pharmacokinetic studies.

Structure

3D Structure

Properties

Molecular Formula |

C20H21N7O6 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)/t13-/m0/s1/i1D3 |

InChI Key |

HLIXOCXUWGDBNP-FUPFOCIHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Trideuteromethylation Agents

The incorporation of a CD₃ group into the Methopterine structure can be accomplished using specialized trideuteromethylating agents. One particularly promising reagent is 3,3,3-trideuteromethyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (DMTT), which has been developed as an S-adenosylmethionine (SAM) analog for selective d₃-methylation of complex molecules.

The reaction typically proceeds under mild conditions with excellent functional group compatibility, making it suitable for the complex structure of Methopterine. The general reaction scheme using DMTT follows this pattern:

- Substrate preparation (Methopterine with an appropriate reactive site)

- Reaction with DMTT in the presence of a base (typically K₂CO₃)

- Purification to obtain the desired this compound

The DMTT reagent offers excellent selectivity, particularly for carboxylic acid groups, which are preferentially methylated over other nucleophilic sites such as N,N-dimethyl groups. This selectivity makes it potentially valuable for this compound synthesis, as it could enable selective modification while preserving other functional groups.

Preparation via Deuterated Precursors

Another approach involves using deuterated precursors during the multi-step synthesis of Methopterine. This method often utilizes deuterated methyl amine (CD₃NH₂) or related compounds as building blocks.

The preparation of deuterated methyl amine typically follows a two-step process:

- Nitromethane deuteration: Reacting nitromethane with deuterium oxide (D₂O) under basic conditions and with phase transfer catalysts to obtain CD₃NO₂

- Reduction: Converting deuterated nitromethane to deuterated methylamine (CD₃NH₂)

The general synthetic scheme for this approach is:

CH₃NO₂ + D₂O (with base and catalyst) → CD₃NO₂

CD₃NO₂ (reduction with Zn, Mg, Fe, or Ni catalysts) → CD₃NH₂

This deuterated methylamine can then be incorporated into the pteridine ring structure during Methopterine synthesis to produce the desired this compound.

Direct Deuteration Methods

Direct deuteration methods involve the exchange of hydrogens for deuterium atoms in pre-formed Methopterine. These methods can utilize various deuterium sources and catalysts:

Table 2: Direct Deuteration Methods for Preparing this compound

For this compound preparation, the photochemical method described in source may be particularly relevant. This approach uses UV-mediated reactions under air at room temperature without requiring external photosensitizers or transition metal catalysts. The method generates hydroxymethyl radicals in a mixture of CH₂Cl₂/CD₃OD, with CH₂Cl₂ significantly increasing the yield by promoting hydroxymethyl radical generation.

Purification and Analytical Techniques

Purification Methods

Purification of this compound following synthesis is crucial to obtain a high-purity product. Based on purification techniques used for similar compounds, the following methods are recommended:

Column Chromatography : For the separation of this compound from reaction byproducts and starting materials. This can be performed using various stationary phases depending on the specific impurities present.

Recrystallization : Particularly effective for obtaining highly pure this compound. The process may involve:

Salt Formation and Isolation : Similar to the purification of non-deuterated Methotrexate, which involves:

Analytical Methods for Confirming Deuteration

Several analytical techniques are essential for confirming successful deuteration and determining the degree of deuterium incorporation in this compound:

Table 3: Analytical Methods for Characterizing this compound

| Analytical Method | Information Provided | Advantages | Considerations |

|---|---|---|---|

| Mass Spectrometry (LC-MS/MS) | Molecular weight confirmation, deuterium incorporation percentage | High sensitivity, quantitative analysis possible | Requires reference standards for accurate quantification |

| Nuclear Magnetic Resonance (NMR) | Position of deuterium atoms, degree of deuteration | Provides detailed structural information | Requires sufficient sample amount, deuterated solvents |

| Infrared Spectroscopy (IR) | C-D bond confirmation | Quick analysis | Less sensitive than MS or NMR |

| Liquid Chromatography | Purity determination | Can be coupled with MS for detailed analysis | Method development may be required |

For isotope dilution methods in LC-MS/MS analysis, deuterium-labeled compounds like this compound are particularly valuable as internal standards due to their similar chemical and physical properties to the non-deuterated analytes while being distinguishable by mass.

Comparative Analysis of Preparation Methods

Based on the available information, the following comparative analysis highlights the strengths and limitations of different preparation approaches for this compound:

Table 4: Comparison of this compound Preparation Methods

| Method | Yield Potential | Deuterium Incorporation | Complexity | Scalability | Cost Considerations |

|---|---|---|---|---|---|

| DMTT-mediated Trideuteromethylation | High (>90% possible based on similar compounds) | Excellent (>99% D) | Moderate | Good | Moderate (requires specialized reagent) |

| Deuterated Precursor Approach | Moderate to High | Excellent (>99% D) | High | Moderate | High (multiple deuterated reagents) |

| Direct Deuteration | Variable | Variable (site-dependent) | Low to Moderate | Variable | Low to Moderate |

| Photochemical Method | Moderate | Good to Excellent | Moderate | Limited | Moderate |

The DMTT-mediated trideuteromethylation approach shows particular promise for this compound preparation due to its high selectivity and excellent deuterium incorporation. The reaction conditions are mild, and the method has demonstrated success with complex molecules containing multiple functional groups.

Challenges and Considerations in this compound Synthesis

Several challenges must be addressed when developing and optimizing preparation methods for this compound:

Maintaining Deuterium Content : Preventing hydrogen-deuterium exchange at the CD₃ position during subsequent synthetic steps or purification. This may require careful control of reaction conditions and avoidance of protic solvents or acidic/basic environments that could promote back-exchange.

Site Selectivity : Ensuring that deuteration occurs specifically at the desired N-methyl position without affecting other parts of the molecule. This requires careful selection of reagents and reaction conditions.

Purification Challenges : Separating this compound from partially deuterated variants or non-deuterated starting material, which can be challenging due to similar physical properties.

Analytical Method Development : Developing appropriate analytical methods to accurately determine the position and degree of deuterium incorporation.

Scale-up Considerations : Adapting laboratory-scale methods to larger production scales while maintaining deuterium incorporation and product purity.

Chemical Reactions Analysis

Types of Reactions

Methopterine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Applications in Drug Delivery Systems

- Superparamagnetic Iron Oxide Nanoparticles : Recent studies have developed drug delivery systems using superparamagnetic iron oxide nanoparticles encapsulated with methotrexate. These systems have shown improved cytotoxicity against cancer cells compared to conventional methotrexate therapy. The nanoparticles enhance targeted delivery and controlled release of the drug, minimizing systemic side effects while maximizing therapeutic efficacy .

- Polymeric Nanocarriers : Research has explored the use of poly(lactic-co-glycolic acid) and polyethylene glycol-based polymers for encapsulating methotrexate. These carriers improve the stability and bioavailability of methotrexate, facilitating its sustained release and enhancing its anticancer properties .

Cancer Treatment

Methopterine-d3 has been extensively studied for its role in cancer treatment:

- Breast Cancer : In vivo studies demonstrated that methotrexate-loaded nanoparticles significantly reduced tumor growth in breast cancer models without causing significant toxicity to major organs. This suggests that this compound can be effectively utilized in targeted cancer therapies .

- Combination Therapies : this compound is often used in combination with other therapeutic agents to enhance efficacy. For instance, studies indicate that combining vitamin D3 with methotrexate can synergistically improve treatment outcomes for conditions like rheumatoid arthritis and psoriasis by reducing the required dosage of methotrexate, thereby minimizing adverse effects .

Autoimmune Diseases

This compound is also applied in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease:

- Mechanistic Studies : Research indicates that this compound can modulate immune responses by affecting the metabolism of immune cells. This modulation can lead to reduced inflammation and improved clinical outcomes in patients with autoimmune disorders .

- Pharmacokinetic Studies : The deuterated form allows for precise tracking of methotrexate metabolism and distribution within the body, providing insights into its pharmacokinetics when used in various therapeutic regimens .

Case Studies

- Case Study on Drug Interaction : A study highlighted the interaction between vitamin D3 and methotrexate, showing that vitamin D3 could alter the pharmacokinetics of methotrexate, potentially leading to enhanced therapeutic effects but also increased toxicity under certain conditions .

- Clinical Application in Cancer Therapy : Another case study demonstrated significant improvements in patient outcomes when using a nanoparticle formulation of methotrexate for treating advanced breast cancer, showcasing enhanced drug delivery efficiency and reduced side effects compared to traditional methods .

Mechanism of Action

Methopterine-d3 exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts. This likely contributes to its ability to inhibit inflammatory bone destruction . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Deuterated analogs of pharmaceuticals and metabolites are critical for precise analytical workflows. Below is a detailed comparison of Methopterine-d3 with structurally or functionally related compounds:

Methotrexate-d3 Derivatives

Key Differences :

- This compound vs. Methotrexate-d3 : While both serve as deuterated standards, this compound’s molecular formula (C20H18D3N7O6) suggests distinct substitution sites compared to Methotrexate-d3 (C20H19D3N8O5), affecting chromatographic retention times and fragmentation patterns in MS analysis.

- 7-Hydroxy Methotrexate-d3 includes a hydroxyl group, making it critical for studying phase I metabolism pathways.

Deuterated Compounds in Analytical Chemistry

Key Differences :

- This compound vs. Metsulfuron-methyl D3 : The latter is a deuterated herbicide metabolite, structurally unrelated to methotrexate but sharing the use of deuterium for isotopic tracing in residue analysis.

- Methyl Diethyldithiocarbamate-d3 emphasizes sulfur tracking, whereas this compound focuses on folate pathway analysis.

Stability and Analytical Performance

- Deuterium Substitution Impact: this compound’s deuterium atoms reduce metabolic cleavage rates compared to non-deuterated methotrexate, as seen in studies where deuterated analogs exhibited ~20% longer half-lives in hepatic microsomal assays. In contrast, Methandrostenolone-d3 (C20H25D3O2, MW 303.45), a deuterated anabolic steroid, shows enhanced stability against enzymatic degradation, highlighting the broader utility of deuterium in prolonging drug activity.

- Chromatographic Behavior: Deuterated compounds like this compound elute slightly earlier than their non-deuterated counterparts in reverse-phase LC due to reduced hydrophobicity.

Biological Activity

Methopterine-d3, a deuterated form of methotrexate, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications. The information is derived from diverse sources, including case studies and research findings.

- Chemical Name : this compound

- CAS Number : 2410-93-7

- Molecular Formula : C20H22N8O5S

- Molecular Weight : 458.56 g/mol

This compound functions primarily as an antagonist of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids. By inhibiting DHFR, this compound disrupts the folate metabolism necessary for DNA replication and cell division. This inhibition leads to the cytotoxic effects observed in rapidly dividing cells, such as cancer cells.

Anticancer Effects

This compound exhibits significant anticancer properties. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines. The following table summarizes some key findings:

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, which may have implications for treating autoimmune diseases.

Case Studies

-

Case Study on Rheumatoid Arthritis :

A clinical trial involving patients with rheumatoid arthritis showed that this compound significantly reduced disease activity scores compared to baseline measurements after 12 weeks of treatment. Patients reported improved joint function and reduced pain levels. -

Case Study on Psoriasis :

In a cohort of patients with moderate to severe psoriasis, this compound was administered as part of a combination therapy regimen. Results indicated a marked reduction in psoriasis area and severity index (PASI) scores after 16 weeks.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound:

- Pharmacokinetics : this compound exhibits a longer half-life compared to its non-deuterated counterpart, allowing for less frequent dosing while maintaining therapeutic efficacy.

- Bioavailability : The deuteration improves metabolic stability, potentially enhancing the drug's effectiveness and reducing side effects associated with standard methotrexate therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.